1,2-O-Cyclohexylidene-myo-inositol

説明

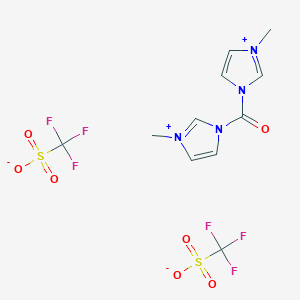

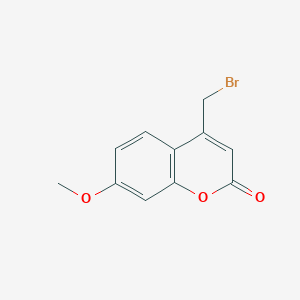

1,2-O-Cyclohexylidene-myo-inositol is a pharmaceutical intermediate often used for the synthesis of various drugs in biomedicine . It’s an important intermediate formed during the syntheses of certain myo-inositol derivatives . It’s also used in the research of lithium-induced nephrogenic diabetes insipidus .

Synthesis Analysis

1,2-O-Cyclohexylidene-myo-inositol is synthesized from myo-inositol by reacting it with 1,1-dimethoxycyclohexane in the presence of p-toluenesulfonic acid . It’s an intermediate formed during the syntheses of myo-inositol phosphate derivatives .Molecular Structure Analysis

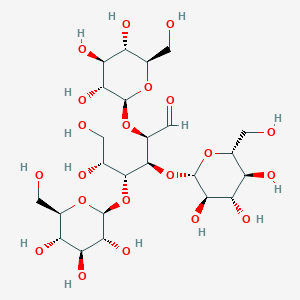

The crystal structure of 1,2-O-cyclohexylidene-myo-inositol dihydrate, C12H20O6·2H2O, demonstrates the participation of water molecules and hydroxy groups in the formation of several intermolecular O-H…O interactions . The title myo-inositol derivative crystallizes with two water molecules in the asymmetric unit in the space group C2/c, with Z = 8 .Chemical Reactions Analysis

1,2-O-Cyclohexylidene-myo-inositol is an important intermediate in the synthesis of various naturally occurring myo-inositol phosphate derivatives . Enzyme-catalyzed regio- and enantioselective esterification of racemic 1,2:5,6-di-O-cyclohexylidene- and 1,2:3,4-di-O-cyclohexylidene-myo-inositol proceeded exclusively in organic solvent to give optically pure materials and selectively protected products in gram scale .Physical And Chemical Properties Analysis

The water molecules in the structure of 1,2-O-cyclohexylidene-myo-inositol facilitate the formation of an extensive O-H…O hydrogen-bonding network that assists in the formation of a dense crystal packing . The theoretical and experimental structures were found to be very similar, with only slight deviations .科学的研究の応用

Synthesis of Various Drugs

1,2-O-Cyclohexylidene-myo-inositol is often used as a pharmaceutical intermediate for the synthesis of various drugs in biomedicine .

Research on Lithium-Induced Nephrogenic Diabetes Insipidus

This compound can be used in the research of lithium-induced nephrogenic diabetes insipidus, which is a common side effect from consuming lithium medications .

p-Toluenesulfonylation of 1,2-O-Cyclohexylidene-myo-inositol

The p-Toluenesulfonylation of 1,2-O-Cyclohexylidene-myo-inositol has been studied, which afforded one mono, three di (1,4, 1,5, and 1,6), three tri (1,4,5, 1,4,6, and 1,5,6), and one tetra (1,4,5,6)-O-p-toluenesulfonyl derivatives of myo-inositol .

Isopropylidenation of 1,2-O-Cyclohexylidene-myo-inositol

Isopropylidenation of 1,2-O-Cyclohexylidene-myo-inositol and its 3-O-tosyl- and 3-O-benzoyl derivatives with 2,2-dimethoxypropane in N,N-dimethylformamide in the presence of acid catalyst gave the corresponding 4,5- and 5,6-O-isopropylidene derivatives .

Crystal Structure Analysis

The crystal structure of the dihydrate of 1,2-O-Cyclohexylidene-myo-inositol has been reported to demonstrate the participation of water molecules and hydroxy groups in the formation of several intermolecular O—H O interactions .

Preparation of Unaccessible Blocked Inositols

Selective benzoylation of 1,2-O-cyclohexylidene-4,5-O-isopropylidene-myo-inositol with benzoyl chloride in pyridine gave mainly the 3-O-benzoate, whereas with benzoic anhydride the 6-O-benzoate. Several unaccessible blocked inositols were prepared by displacement reaction of the protected sulfonyl derivatives with sodium benzoate .

作用機序

Target of Action

1,2-O-Cyclohexylidene-myo-inositol is a complex organic compound

Mode of Action

The compound’s interaction with its targets and any resulting changes are subject to further scientific investigation .

Biochemical Pathways

1,2-O-Cyclohexylidene-myo-inositol is known to be an intermediate in the synthesis of phosphonate derivatives of myo-inositol . These derivatives are used in biochemical studies of inositol-binding proteins . .

将来の方向性

1,2-O-Cyclohexylidene-myo-inositol is a key intermediate for the synthesis of various myo-inositol derivatives, which have received much attention due to their important biological activities . Future research may focus on its potential uses in the treatment of conditions like diabetes and cancer , as well as its role in the synthesis of new myo-inositol derivatives .

特性

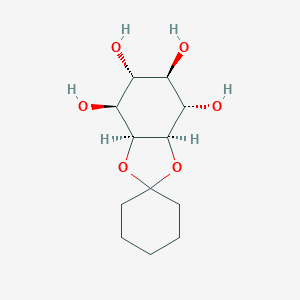

IUPAC Name |

(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONKKMMJCQOLI-ZBJKAAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Cyclohexylidene-myo-inositol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)